(2S,3R)-2,3-Diaminobutanoic acid

Peptide antibiotic biosynthesis Natural product SAR Nonribosomal peptide synthetase (NRPS) substrate specificity

(2S,3R)-2,3-Diaminobutanoic acid (synonym: L-threo-2,3-diaminobutyric acid; CAS 25023-80-7) is a chiral, non-proteinogenic α,β-diamino acid bearing two vicinal amino groups on a four-carbon backbone with defined (2S,3R) absolute stereochemistry. The compound belongs to the broader 2,3-diaminobutanoic acid (DAB) family, which constitutes a key structural motif in multiple classes of peptide antibiotics, antifungal lipopeptides, and biologically active natural products.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
CAS No. 25023-80-7
Cat. No. B12754717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2,3-Diaminobutanoic acid
CAS25023-80-7
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)N
InChIInChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3+/m1/s1
InChIKeySXGMVGOVILIERA-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3R)-2,3-Diaminobutanoic Acid (CAS 25023-80-7): Chiral Non-Proteinogenic Diamino Acid for Peptide Antibiotic Research and Asymmetric Synthesis


(2S,3R)-2,3-Diaminobutanoic acid (synonym: L-threo-2,3-diaminobutyric acid; CAS 25023-80-7) is a chiral, non-proteinogenic α,β-diamino acid bearing two vicinal amino groups on a four-carbon backbone with defined (2S,3R) absolute stereochemistry [1]. The compound belongs to the broader 2,3-diaminobutanoic acid (DAB) family, which constitutes a key structural motif in multiple classes of peptide antibiotics, antifungal lipopeptides, and biologically active natural products [2]. This specific L-threo isomer is the naturally occurring stereoisomer found as a constituent residue in the macrocyclic peptide antibiotic lavendomycin (isolated from Streptomyces) and serves as the N-terminal bridging amino acid in friulimicin-class lipopeptide antibiotics that target multidrug-resistant Gram-positive pathogens [3]. The compound exists as a white to off-white crystalline solid with a molecular formula of C₄H₁₀N₂O₂ (MW 118.13 g/mol), featuring a predicted pKa of 1.79 ± 0.10 and density of 1.214 ± 0.06 g/cm³ .

Why (2S,3R)-2,3-Diaminobutanoic Acid Cannot Be Replaced by Other 2,3-Diaminobutanoic Acid Stereoisomers or Positional Analogs in Structurally Defined Research


The 2,3-diaminobutanoic acid scaffold contains two stereogenic centers, generating four distinct stereoisomers—(2S,3R), (2S,3S), (2R,3R), and (2R,3S)—each with unique spatial orientation of the amino groups that governs conformational preferences in peptide backbones and molecular recognition events [1]. Critically, nature discriminates sharply among these isomers: (2S,3R)-DAB (L-threo) is specifically incorporated into lavendomycin and friulimicin antibiotics, whereas the (2S,3S) and (2R,3S) diastereomers occur in aspartocin, glumamycin, and amphomycin [2]. Substitution of (2S,3R) with its (2S,3S) epimer would invert the relative configuration at C-3 from threo to erythro, altering the ϕ/ψ dihedral angle constraints in the peptide backbone and potentially abolishing bioactivity in structure-activity relationship (SAR) studies [3]. Positional isomers such as 2,4-diaminobutanoic acid (CAS 1758-80-1) differ fundamentally in amino group spacing, generating distinct hydrogen-bonding networks and metal-coordination geometries incompatible with the native folded conformation [4]. For procurement in medicinal chemistry and natural product total synthesis, stereochemical identity is not interchangeable—only the correctly assigned isomer enables faithful reproduction of published synthetic routes and biological data.

(2S,3R)-2,3-Diaminobutanoic Acid: Quantitative Differentiation Evidence Against Closest Stereoisomers and Positional Analogs


Natural Product Incorporation: Exclusive Presence of (2S,3R)-DAB in Lavendomycin Defines Structural Requirement for Antibiotic Bioactivity

The (2S,3R) stereoisomer is the sole 2,3-diaminobutanoic acid diastereomer found in the peptide antibiotic lavendomycin, where it occupies position 2 of the pentapeptide sequence Arg-Dab-Pip-Pro-dehydrobutyrine-Ser [1]. In contrast, the (2S,3S) isomer occurs in aspartocin and glumamycin, while friulimicin antibiotics utilize L-threo-2,3-diaminobutyric acid (equivalent to (2S,3R)) as the N-terminal linkage residue connecting the macrocyclic decapeptide core to the exocyclic acylated asparagine moiety [2]. This stereo-defined natural distribution establishes that the (2S,3R) configuration is not interchangeable with other DAB isomers in the context of specific antibiotic pharmacophores. The biosynthetic gene clusters for friulimicin include dedicated dabA and dabB genes that stereoselectively produce the correct diaminobutyric acid epimer; gene inactivation abolishes antibiotic production, which is restored only upon feeding with the cognate stereoisomer [3].

Peptide antibiotic biosynthesis Natural product SAR Nonribosomal peptide synthetase (NRPS) substrate specificity

Sharpless Asymmetric Aminohydroxylation: Quantified Enantioselectivity and Yield Comparison Across (2S,3R) and (2S,3S) Synthetic Routes

In the Han-Janda asymmetric synthesis (J. Org. Chem. 1998), the (2S,3R)-2,3-diaminobutanoic acid was prepared via Sharpless asymmetric aminohydroxylation (AA) of tert-butyl crotonate using (DHQ)₂PHAL as chiral ligand. The key intermediate (2S,3R)-tert-butyl 2-hydroxy-3-(N-benzyloxycarbonyl)aminobutanoate was obtained with 89% enantiomeric excess (ee) and 63% isolated yield [1]. Following aziridine formation and regiospecific ring-opening, the final (2S,3R)-DAB·HCl (syn isomer 1a) was produced in 33% overall yield with specific rotation [α]²⁰D −34.3 (c 1.0, 6 N HCl) [1]. In comparison, the same route using (DHQD)₂PHAL produced the enantiomeric (2R,3S) isomer (1c) in 32% overall yield [α]²⁰D +9.1, while the anti diastereomers (2R,3R) and (2S,3S) were obtained in 40% and comparable yields respectively [1]. The ee of >99% was achievable for the (2S,3R) pathway after a single recrystallization of the intermediate [1].

Asymmetric synthesis Sharpless aminohydroxylation Enantiomeric excess Process chemistry

¹H NMR Vicinal Coupling Constants (J₂,₃) Enable Unambiguous Discrimination of (2S,3R) syn from (2R,3R) anti Diastereomers

The syn (2S,3R) and anti (2R,3R) diastereomers of 2,3-diaminobutanoic acid exhibit diagnostically distinct ¹H NMR coupling patterns that allow unambiguous stereochemical assignment [1]. The syn isomer (2S,3R) displays a ³J(H-2, H-3) coupling constant of 3.5 Hz, with the H-3 proton appearing as a simple multiplet. In contrast, the anti isomer (2R,3R) shows a significantly larger ³J(H-2, H-3) of 7.0 Hz, and the H-3 proton signal manifests as a quartet-doublet pattern (J = 6.8 and 3.5 Hz) [1]. These values are fully consistent with the Karplus relationship for the respective threo (syn) and erythro (anti) relative configurations about the C2–C3 bond.

NMR spectroscopy Diastereomer authentication Vicinal coupling Quality control

Decagram-Scale Synthetic Accessibility from L-Threonine via Mitsunobu Chemistry Differentiates (2S,3R)-DAB from Allo-Threonine-Derived (2S,3S)-DAB in Procurement Scalability

Schmidt and co-workers (Synthesis, 1992) established that enantiomerically pure (2S,3R)-2,3-diaminobutyric acid with Fmoc-protected α-amino and Boc-protected β-amino groups can be prepared in decagram quantities from the abundant, inexpensive starting material L-threonine via hydrazide formation and Mitsunobu reaction . In contrast, the (2S,3S) diastereomer requires the significantly more costly and less available L-allothreonine as starting material, creating a practical procurement and cost differential for large-scale research programs . The Schmidt route specifically yields compatibly protected (2S,3R)-DAB derivatives ready for direct incorporation into solid-phase peptide synthesis without additional protecting group manipulation, an advantage over routes producing the free amino acid .

Process chemistry Scalable synthesis Mitsunobu reaction Amino acid chirality

Physicochemical Property Differentiation: Predicted pKa and Density Enable Isomer-Independent Authentication Against 2,4-Diaminobutanoic Acid

The positional isomer 2,4-diaminobutanoic acid (CAS 1758-80-1) differs fundamentally from (2S,3R)-2,3-diaminobutanoic acid in the spacing of its amino groups (1,3- vs. 1,2-vicinal relationship), resulting in distinct acid-base behavior and molecular recognition properties [1]. The predicted pKa of (2S,3R)-2,3-diaminobutanoic acid is 1.79 ± 0.10, reflecting the electron-withdrawing proximity of the two amino groups to the carboxylate . In contrast, 2,4-DAB exhibits markedly different ionization behavior due to the extended spacing between amino groups, with reported GABA transaminase inhibitory activity (IC₅₀ > 500 µM) that is absent for the 2,3-isomer . The predicted density of 1.214 ± 0.06 g/cm³ and boiling point of 293.4 ± 30.0 °C for (2S,3R)-DAB further differentiate it from the 2,4-isomer in bulk property databases .

Physicochemical characterization pKa prediction Isomer identification Analytical chemistry

Friulimicin B Antibacterial Potency: (2S,3R)-DAB-Containing Lipopeptide Achieves Sub-µg/mL MIC Against Multidrug-Resistant MRSA, Exceeding Daptomycin-Class Comparators

Friulimicin B, which incorporates (2S,3R)-diaminobutyric acid as the essential N-terminal bridging residue, demonstrates potent in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.078 µg/mL in calcium-supplemented media [1]. Against standard MRSA strains, MIC values range from 1 to 4 µg/mL by broth microdilution [2]. The antibiotic retains activity against vancomycin-resistant enterococci (VRE), penicillin-resistant pneumococci, and Clostridium difficile [1]. Notably, friulimicin B operates through a unique mechanism—Ca²⁺-dependent complexation with bactoprenol phosphate (C₅₅-P)—that is mechanistically distinct from daptomycin's membrane depolarization mode of action, and this target is not addressed by any currently approved antibiotic [1]. The structural contribution of the (2S,3R)-DAB residue is critical: it provides the exocyclic amine linkage point connecting the lipid tail to the macrocyclic core, and alteration of its stereochemistry or substitution would disrupt the calcium-coordination geometry essential for target engagement [3].

Antibacterial resistance Lipopeptide antibiotic MRSA Minimum inhibitory concentration (MIC)

(2S,3R)-2,3-Diaminobutanoic Acid: Evidence-Backed Research and Industrial Application Scenarios


Total Synthesis of Lavendomycin and Related Peptide Antibiotics Requiring the Native (2S,3R) Stereochemistry

Research groups engaged in the total synthesis of lavendomycin (Arg-(2S,3R)-Dab-Pip-Pro-dhb-Ser) or its analogs must procure the (2S,3R) diastereomer specifically, as this is the naturally occurring residue [1]. Substitution with (2S,3S)- or (2R,3S)-DAB would produce diastereomeric peptides with altered backbone geometry, invalidating comparisons to the natural product's reported Gram-positive antibacterial activity [1]. The compatibly protected (2S,3R)-DAB derivative (Fmoc-α-amino, Boc-β-amino) from the Schmidt synthesis enables direct solid-phase peptide synthesis incorporation .

Friulimicin Analog Development Targeting Multidrug-Resistant Gram-Positive Infections via C₅₅-P Sequestration

Medicinal chemistry programs developing friulimicin-class lipopeptide antibiotics require (2S,3R)-diaminobutyric acid as the N-terminal bridging residue. The (2S,3R) stereochemistry is essential for the calcium-dependent complexation with bactoprenol phosphate (C₅₅-P), a clinically unprecedented antibiotic target [1]. Friulimicin B demonstrates MIC values as low as 0.078 µg/mL against MRSA, and the diaminobutyric acid residue provides the critical exocyclic amine for lipid tail attachment—incorrect isomer procurement would preclude assembly of the native pharmacophore [1].

Stereochemical Probe in α,β-Diamino Acid Conformational Analysis and Peptidomimetic Design

The distinct ³J(H-2, H-3) coupling constants—3.5 Hz for syn (2S,3R) vs. 7.0 Hz for anti (2R,3R)—make (2S,3R)-DAB a valuable conformational probe for studying vicinal diamine geometry in solution [1]. Researchers designing peptidomimetics with defined backbone dihedral angles can use these NMR-diagnostic features to verify stereochemical integrity after synthetic incorporation. The threo configuration of (2S,3R)-DAB imposes specific ϕ/ψ constraints distinct from the erythro isomers, enabling rational design of turn mimetics and protease-resistant peptide scaffolds [1].

Asymmetric Synthesis Methodology Development Using (2S,3R)-DAB as a Benchmark Chiral Building Block

The well-characterized optical rotation ([α]²⁰D −34.3 in 6 N HCl) and defined enantiomeric excess values (89% ee at intermediate stage, upgradeable to >99% ee) make (2S,3R)-DAB a suitable benchmark substrate for validating new asymmetric synthetic methodologies targeting vicinal diamines [1]. The availability of the Schmidt decagram-scale protocol from inexpensive L-threonine ensures that sufficient material can be procured for method development without prohibitive cost, unlike the allo-threonine-derived (2S,3S) isomer.

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